N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3OS2.ClH/c1-14-5-10-18-20(15(14)2)23-21(28-18)25(12-11-24(3)4)19(26)13-27-17-8-6-16(22)7-9-17;/h5-10H,11-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHWUJUMXPESJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)CSC3=CC=C(C=C3)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex molecular structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Molecular Structure and Properties
The compound features several key structural elements:
- Dimethylaminoethyl group : Enhances solubility and bioavailability.
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Thioacetamide component : May contribute to interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN4OS2 |
| Molecular Weight | 447.0 g/mol |
| Purity | ≥ 95% |
| Appearance | Solid |
| Solubility | Soluble in organic solvents |
The precise biological mechanisms of this compound remain to be fully elucidated. However, studies on related compounds suggest several potential activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other benzothiazole derivatives which have shown inhibitory activity against casein kinase 1 (CK-1) .
- Antimicrobial Activity : Benzothiazole derivatives are often evaluated for their antimicrobial properties, indicating potential applications in treating infections .
- Anti-cancer Properties : Some studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines .
Case Studies and Research Findings
- Study on Enzyme Inhibition :
- Antimicrobial Evaluation :
- Cytotoxicity Assays :
Future Directions in Research
Further pharmacological studies are warranted to explore the full range of biological activities associated with this compound. Potential areas for investigation include:
- Mechanistic Studies : Detailed exploration of how this compound interacts with molecular targets.
- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure influence biological activity.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex molecular structure, which includes:
- Dimethylaminoethyl group : Enhances solubility and biological activity.
- Benzo[d]thiazole moiety : Known for various biological activities, including antimicrobial properties.
- Thioacetamide unit : Contributes to the compound's reactivity and potential therapeutic effects.
Its molecular formula is , with a molecular weight of approximately 440.96 g/mol. The compound is typically synthesized through multiple steps involving specific reaction conditions that influence yield and purity.
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Thiazole derivatives, including those similar to N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride, have demonstrated significant antimicrobial properties against various pathogens, including drug-resistant strains. For instance, compounds with similar scaffolds have shown efficacy against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
- Anticancer Properties :
- Signal Transduction Modulation :
Material Science Applications
The unique chemical structure of this compound allows for potential applications in material science:
-
Polymer Chemistry :
- Its reactivity can be utilized in synthesizing novel polymers with enhanced properties for various applications, including drug delivery systems and biosensors.
-
Nanotechnology :
- The compound's ability to form complexes with metals or other materials could be explored in developing nanomaterials with specific optical or electronic properties.
Antimicrobial Efficacy Study
A study investigated the antimicrobial activity of thiazole derivatives against resistant strains of bacteria. Compounds similar to this compound were tested against clinical isolates of S. aureus and exhibited promising results, highlighting the potential for further development as antimicrobial agents .
Anticancer Activity Assessment
In vitro studies on thiazole derivatives showed significant cytotoxic effects against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines. The mechanism was attributed to the induction of apoptosis through modulation of cell cycle regulators .
Comparison with Similar Compounds
Core Heterocyclic Systems
Substituent Effects
- Dichlorophenyl derivatives () exhibit twisted conformations (61.8° dihedral angle), whereas the target’s fluorophenylthio group may adopt distinct spatial arrangements .
- Sulfur Functionality :
Spectroscopic and Physical Properties
Key Research Findings
- Electronic Effects : Fluorine’s electronegativity in the target compound may enhance metabolic stability compared to chloro/bromo analogs, as seen in sulfonamide studies .
- Solubility: The dimethylaminoethyl side chain (target) improves aqueous solubility relative to non-aminated analogs, critical for bioavailability .
- Crystal Packing : Bulky benzo[d]thiazol and fluorophenyl groups likely reduce crystal symmetry compared to simpler thiazol-2-yl acetamides, impacting melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
